10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
The compound 10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a dibenzo[b,e][1,4]diazepin core, which is a structural motif found in several biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the piperazine moiety: This step involves the reaction of the dibenzo[b,e][1,4]diazepin core with 2-hydroxyethylpiperazine under suitable conditions.
Functionalization of the piperazine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(10-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethyl}-10H-phenothiazin-2-yl)-1-propanone
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid
Uniqueness
10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is unique due to its specific structural features, such as the dibenzo[b,e][1,4]diazepin core and the presence of both piperazine and hydroxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-29(2)18-23-27(25(35)19-29)28(21-8-4-3-5-9-21)33(24-11-7-6-10-22(24)30-23)20-26(36)32-14-12-31(13-15-32)16-17-34/h3-11,28,30,34H,12-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCXFRDXJHPSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCN(CC4)CCO)C5=CC=CC=C5)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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